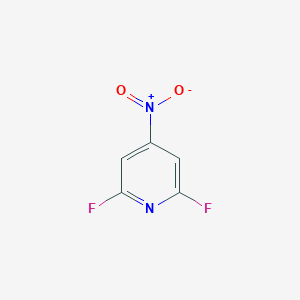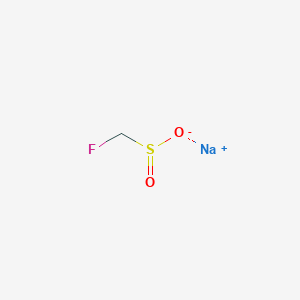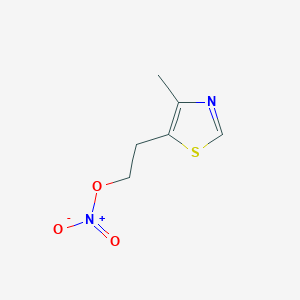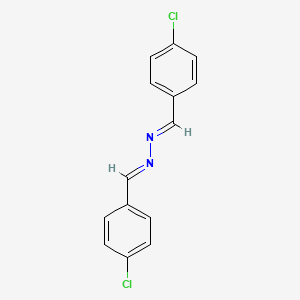
1,2-Bis(4-chlorobenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-chlorobenzylidene)hydrazine is a synthetic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two 4-chlorobenzylidene groups attached to a central hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorobenzylidene)hydrazine can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with hydrazine hydrate. The reaction typically involves mixing 4-chlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the compound into hydrazones.
Substitution: The chlorobenzylidene groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Formation of azines.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(4-chlorobenzylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methylbenzylidene)hydrazine: Similar structure with methyl groups instead of chlorine atoms.
1,2-Bis(4-nitrobenzylidene)hydrazine: Contains nitro groups instead of chlorine atoms.
1,2-Bis(4-methoxybenzylidene)hydrazine: Contains methoxy groups instead of chlorine atoms.
Uniqueness
1,2-Bis(4-chlorobenzylidene)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.
Properties
CAS No. |
41097-37-4 |
|---|---|
Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[(Z)-(4-chlorophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9-,18-10- |
InChI Key |
FDHFFSOZYINJQR-XFQWXJFMSA-N |
SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N=C/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


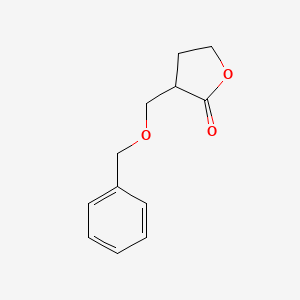
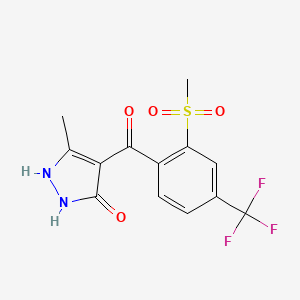
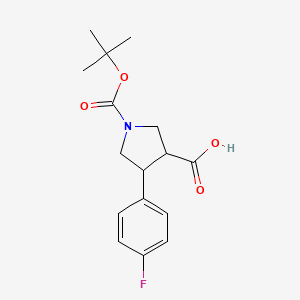
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
![[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B6596545.png)
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)
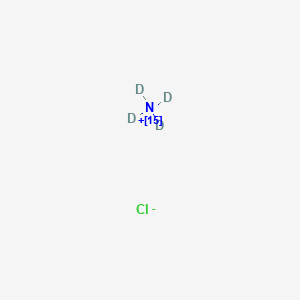
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
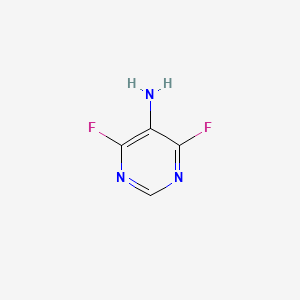
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
